4-[2-(Thiophen-3-yl)ethyl]pyridine CAS number and identifiers
4-[2-(Thiophen-3-yl)ethyl]pyridine CAS number and identifiers
An In-depth Technical Guide to 4-[2-(Thiophen-3-yl)ethyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[2-(Thiophen-3-yl)ethyl]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available chemical data, proposes a viable synthetic route, discusses potential applications based on the biological activities of related structures, and outlines essential safety and handling protocols. By combining a pyridine ring and a thiophene moiety, this molecule represents a scaffold with considerable potential for the development of novel therapeutic agents. While a specific CAS number for this compound is not currently listed in major public databases, this guide serves as a foundational resource for researchers investigating its properties and applications.
Introduction and Chemical Identity
4-[2-(Thiophen-3-yl)ethyl]pyridine is a bi-heterocyclic molecule that features a pyridine ring linked to a thiophene ring via an ethyl bridge. Both pyridine and thiophene are fundamental aromatic heterocyclic systems that are key components in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The pyridine scaffold is known for its role in improving the aqueous solubility of drug candidates, while the thiophene ring, a bio-isostere of the phenyl ring, can enhance drug-receptor interactions and improve metabolic stability.[1] The combination of these two moieties in 4-[2-(Thiophen-3-yl)ethyl]pyridine suggests its potential as a valuable building block in drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.[4][5]
Despite its relevance, a dedicated CAS (Chemical Abstracts Service) registry number for 4-[2-(Thiophen-3-yl)ethyl]pyridine has not been identified in publicly accessible databases as of the last update. However, the compound is indexed in PubChem, providing a starting point for its characterization.
Chemical Identifiers and Physicochemical Properties
The primary identifiers and predicted physicochemical properties for 4-[2-(Thiophen-3-yl)ethyl]pyridine are summarized below. These data are computationally derived and provide a baseline for experimental design and analysis.[6]
| Identifier/Property | Value | Source |
| PubChem CID | 14956351 | [6] |
| Molecular Formula | C11H11NS | [6] |
| Molecular Weight | 189.28 g/mol | [6] |
| Monoisotopic Mass | 189.06122 Da | [6] |
| IUPAC Name | 4-(2-thiophen-3-ylethyl)pyridine | [6] |
| SMILES | C1=CN=CC=C1CCC2=CSC=C2 | [6] |
| InChI | InChI=1S/C11H11NS/c1(2-11-5-8-13-9-11)10-3-6-12-7-4-10/h3-9H,1-2H2 | [6] |
| InChIKey | BHKAZKSTQNKAPF-UHFFFAOYSA-N | [6] |
| XlogP (Predicted) | 2.7 | [6] |
Potential Synthesis Routes
Proposed Synthetic Workflow: Negishi Coupling
This proposed pathway involves the coupling of a 3-thienylzinc halide with 4-(2-haloethyl)pyridine, catalyzed by a palladium complex. This method is generally effective for forming C(sp²)-C(sp³) bonds.
Caption: Proposed synthesis of 4-[2-(Thiophen-3-yl)ethyl]pyridine via Negishi coupling.
Generalized Experimental Protocol
-
Preparation of the Organozinc Reagent:
-
Dissolve 3-bromothiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour to form 3-lithiothiophene.
-
Add a solution of anhydrous zinc chloride (ZnCl₂) in THF to the reaction mixture and allow it to warm to room temperature to complete the transmetalation to 3-thienylzinc chloride.
-
-
Cross-Coupling Reaction:
-
In a separate flask, dissolve 4-(2-bromoethyl)pyridine and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in anhydrous THF.
-
Add the freshly prepared 3-thienylzinc chloride solution to this mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final compound.
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Potential Applications and Biological Relevance
The thiophene-pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.
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Anticancer Activity: Many thiophene and pyridine derivatives have been investigated as anticancer agents.[1][2] For instance, certain thiophenyl pyridine and pyrimidine derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology. The structural motif of 4-[2-(Thiophen-3-yl)ethyl]pyridine makes it a candidate for similar kinase inhibitory activity.
-
Anti-inflammatory Properties: Thiophene-pyridine hybrids have been explored for their potential as dual anti-inflammatory and apoptotic agents.[4] Chronic inflammation is a known contributor to various diseases, including cancer, and compounds that can modulate inflammatory pathways are of high therapeutic interest.
-
Antimicrobial Activity: Heterocyclic compounds containing thiophene and pyridine rings have demonstrated a broad spectrum of antimicrobial activities.[1] The development of new antibiotics is a critical area of research, and this scaffold could serve as a starting point for novel antibacterial or antifungal agents.
Safety, Handling, and Storage
As there is no specific Safety Data Sheet (SDS) for 4-[2-(Thiophen-3-yl)ethyl]pyridine, safety precautions should be based on the known hazards of its constituent classes: thiophenes and alkyl pyridines.
General Hazards:
-
Flammability: Thiophene and many alkyl pyridines are flammable liquids.[9][10][11] They should be kept away from heat, sparks, and open flames.
-
Toxicity: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] They can cause irritation to the skin, eyes, and respiratory tract.[12][13]
-
Air and Moisture Sensitivity: Some thiophene compounds can be sensitive to air and moisture.[14][15]
Recommended Handling and Storage Workflow
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Caption: General workflow for handling and storing air-sensitive heterocyclic compounds.
Handling:
-
Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Use explosion-proof equipment and non-sparking tools, and take measures to prevent the buildup of electrostatic charge.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
-
For long-term stability, especially if the compound is sensitive, storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended.[15]
-
Keep away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
4-[2-(Thiophen-3-yl)ethyl]pyridine is a compound with significant untapped potential in the field of drug discovery. Its structure, which combines the favorable properties of both thiophene and pyridine rings, makes it an attractive target for synthetic and biological evaluation. While further experimental work is required to fully characterize its properties, synthesis, and biological activity, this guide provides a solid foundation for researchers to begin their investigations into this promising molecule.
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ResearchGate. Thiophene-Pyridine Derivatives as Potential Anti-proliferative and Anti-Inflammatory Apoptotic Agents: Synthesis, In Vitro Evaluation, Molecular Docking, and Dynamic Simulations | Request PDF. 2026. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Available from: [Link]
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Innoscience Publishing. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. 2024. Available from: [Link]
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Royal Society of Chemistry. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing). Available from: [Link]
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PubChem. 4-(2-(Phenylthio)ethyl)pyridine | C13H13NS | CID 88779. Available from: [Link]
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MDPI. Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. 2025. Available from: [Link]
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The Japan Institute of Heterocyclic Chemistry. preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. 2021. Available from: [Link]
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PubChem. 4-(3-Thiophen-2-ylpropyl)pyridine | C12H13NS | CID 68428221. Available from: [Link]
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International Journal of Current Science and Engineering. Synthesis, Characterization of thiophene derivatives and its biological applications. 2025. Available from: [Link]
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FooDB. Showing Compound 3-Ethylpyridine (FDB000930). 2010. Available from: [Link]
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Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
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ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.. Available from: [Link]
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Wikipedia. Thiophene. Available from: [Link]
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